BI-1950

Description

Properties

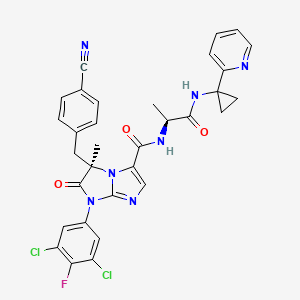

Molecular Formula |

C32H26Cl2FN7O3 |

|---|---|

Molecular Weight |

646.5 g/mol |

IUPAC Name |

(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide |

InChI |

InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1 |

InChI Key |

JZTTUZXIQIRVAB-FZEVHQGJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1(CC1)C2=CC=CC=N2)NC(=O)C3=CN=C4N3[C@](C(=O)N4C5=CC(=C(C(=C5)Cl)F)Cl)(C)CC6=CC=C(C=C6)C#N |

Canonical SMILES |

CC(C(=O)NC1(CC1)C2=CC=CC=N2)NC(=O)C3=CN=C4N3C(C(=O)N4C5=CC(=C(C(=C5)Cl)F)Cl)(C)CC6=CC=C(C=C6)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Immunological Role of TNF-α Inhibition: A Technical Overview of BI-1950 (Proxy: BAT2506/Golimumab)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "BI-1950" is not referenced in publicly available scientific literature or clinical trial databases. This document uses Bio-Thera Solutions' BAT2506, a biosimilar of golimumab, as a proxy to illustrate the function of a therapeutic agent with a similar potential designation and mechanism of action within the field of immunology. All data and pathways described herein relate to the known functions of golimumab, a human IgG1κ monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α).

Core Function in Immunology

This compound (proxy: BAT2506/golimumab) is a monoclonal antibody that functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, this compound prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2) on the surface of immune and endothelial cells. This blockade disrupts the downstream inflammatory cascade, leading to a reduction in the signs and symptoms of chronic inflammation.

Elevated levels of TNF-α are a hallmark of several chronic inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis.[1][2][3][4] In these diseases, TNF-α drives joint inflammation, destruction, and other systemic effects. This compound's primary immunomodulatory function is to neutralize the biological activity of TNF-α, thereby restoring a more balanced immune state.

Quantitative Data Summary

The following table summarizes key quantitative data related to the efficacy and biological effects of golimumab, the reference product for BAT2506. This data is indicative of the expected performance of a high-quality biosimilar.

| Parameter | Value | Condition | Source |

| Psoriatic Arthritis (PsA) Efficacy | |||

| ACR20 Response (Week 14) | 51% (drug) vs. 9% (placebo) | Active PsA | [N/A] |

| Rheumatoid Arthritis (RA) Efficacy | |||

| ACR20 Response (Week 14, with MTX) | 55-62% (drug) vs. 28-33% (placebo) | Moderate to Severe RA | [N/A] |

| Ankylosing Spondylitis (AS) Efficacy | |||

| ASAS20 Response (Week 14) | 59-60% (drug) vs. 22% (placebo) | Active AS | [N/A] |

| Ulcerative Colitis (UC) Efficacy | |||

| Clinical Response (Week 6) | 51-55% (drug) vs. 30% (placebo) | Moderate to Severe UC | [N/A] |

| Biomarker Modulation | |||

| C-reactive protein (CRP) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |

| Interleukin-6 (IL-6) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |

| ICAM-1 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |

| MMP-3 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |

| VEGF Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |

Note: The efficacy data presented is from clinical trials of the reference product, golimumab. Biosimilar clinical trials aim to demonstrate equivalence in efficacy and safety.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound (proxy: BAT2506/golimumab) and the experimental workflow for its characterization.

Caption: Mechanism of action of this compound (proxy) in blocking TNF-α signaling.

Caption: Workflow for determining the in vitro potency of this compound (proxy).

Experimental Protocols

In Vitro TNF-α Neutralization Assay

Objective: To determine the in vitro potency of this compound (proxy: BAT2506/golimumab) by measuring its ability to neutralize TNF-α-induced cytotoxicity in a cell-based assay.

Materials:

-

L929 mouse fibroblast cell line (ATCC CCL-1)

-

Recombinant human TNF-α

-

Actinomycin D

-

This compound (proxy) at various concentrations

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well microplates

-

Spectrophotometer

Methodology:

-

Cell Seeding: L929 cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to allow for attachment.

-

Preparation of Reagents: Serial dilutions of this compound are prepared. A stock solution of TNF-α is diluted to a final concentration that induces approximately 80% cell death. Actinomycin D is added to sensitize the cells to TNF-α-induced apoptosis.

-

Treatment: The culture medium is replaced with fresh medium containing a fixed concentration of TNF-α and varying concentrations of this compound. Control wells include cells with medium only, cells with TNF-α only, and cells with this compound only.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: A cell viability reagent such as MTT is added to each well and incubated according to the manufacturer's instructions. The resulting formazan crystals are solubilized, and the absorbance is read at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control wells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of neutralization against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity and kinetics of this compound (proxy: BAT2506/golimumab) to human TNF-α.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human TNF-α

-

This compound (proxy) at various concentrations

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Ligand Immobilization: Recombinant human TNF-α is immobilized on the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.

-

Regeneration: The sensor surface is regenerated between cycles using a low pH buffer to remove the bound antibody.

-

Data Analysis: The binding sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A low KD value indicates high binding affinity.

This technical guide provides a foundational understanding of the immunological function of a TNF-α inhibitor, using BAT2506/golimumab as a proxy for the requested "this compound". The provided data, diagrams, and protocols are representative of the characterization and mechanism of action for this class of therapeutic antibodies.

References

- 1. Bio-Thera Solutions, Ltd., [bio-thera.com]

- 2. Bio-Thera Solutions Announces FDA Accepts Biologics License Application for BAT2506, a Proposed Biosimilar to Simponi® [prnewswire.com]

- 3. Accord BioPharma Strengthens Pipeline Through Exclusive U.S. Licensing Agreement with Bio-Thera for BAT2506, a Proposed Golimumab Biosimilar [prnewswire.com]

- 4. Bio-Thera Solutions Signs Exclusive License Deal with Intas for BAT2506 Biosimilar in the U.S. - Pharma Journalist [pharmajournalist.com]

An In-depth Technical Guide to BI-1950: A Potent LFA-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1950 is a potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. Developed by Boehringer Ingelheim, this compound serves as a valuable chemical probe for investigating the biological roles of LFA-1 and for the exploration of novel therapeutic strategies targeting inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and key quantitative data to support its use in preclinical research.

Discovery and Mechanism of Action

This compound was identified as a highly potent antagonist of the LFA-1/ICAM-1 interaction. LFA-1, expressed on the surface of leukocytes, plays a pivotal role in mediating the adhesion of these cells to intercellular adhesion molecule-1 (ICAM-1) on endothelial and antigen-presenting cells. This interaction is a cornerstone of the immune response, facilitating leukocyte trafficking, immunological synapse formation, and T-cell activation.

By binding to LFA-1, this compound allosterically inhibits its interaction with ICAM-1, thereby disrupting the downstream signaling cascades that lead to T-cell activation and proliferation. A key consequence of this inhibition is the suppression of interleukin-2 (IL-2) production, a critical cytokine for T-cell growth and differentiation.[1]

Signaling Pathway of LFA-1 Mediated T-Cell Activation and Inhibition by this compound

Caption: LFA-1 on T-cells binds to ICAM-1 on APCs, initiating a signaling cascade that leads to IL-2 production. This compound blocks this initial binding step.

Chemical Properties

A comprehensive physicochemical profiling of this compound is crucial for its application in various experimental settings. While a complete dataset is not publicly available, key properties have been reported.

| Property | Value | Reference |

| Molecular Weight | 646.5 g/mol | [1] |

| Chemical Structure | Not publicly disclosed | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Stability | Data not available |

A structurally related compound has been described in the Journal of Medicinal Chemistry (2004, 47, 5356), which may provide insights into the general chemical class of this compound.[1] For in vitro studies, a structurally similar but significantly less active compound, BI-9446 (MW: 602.5 Da, LFA-1 affinity > 1µM), is available as a negative control.[1]

Biological Activity

This compound demonstrates potent and selective inhibition of the LFA-1 pathway in both in vitro and in vivo models.

In Vitro Activity

The inhibitory potential of this compound has been quantified through binding and cell-based functional assays.

| Assay | Parameter | Value | Cell Type/System |

| LFA-1/ICAM-1 Binding | KD | 9 nM | Cell-free |

| IL-2 Production Inhibition | IC50 | 3 nM | Human PBMCs |

| IL-2 Production Inhibition | IC50 | 120 nM | Human Whole Blood |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

In Vivo Activity

The in vivo efficacy of this compound was evaluated in a humanized mouse model of delayed-type hypersensitivity (DTH). This model is particularly relevant given the greater than 250-fold selectivity of this compound for human LFA-1 over its murine counterpart.[1]

| Model | Endpoint | Result | Dosing |

| Delayed-Type Hypersensitivity (DTH) in SCID mice | Inhibition of footpad swelling | Dose-dependent inhibition, full efficacy | 3 mg/kg, p.o. |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound (or a close structural analog)

While the exact synthesis of this compound is proprietary, a highly efficient, three-stage process for a small molecule, nonpeptide inhibitor of LFA-1, likely a close analog, has been published and is suitable for large-scale production.

Experimental Workflow for Synthesis

Caption: A three-stage synthesis culminating in the final LFA-1 inhibitor, adaptable for large-scale production.

Detailed Protocol:

A detailed, step-by-step protocol for a similar LFA-1 inhibitor synthesis is available in the cited literature. The key transformation involves a Ph3PCl2-induced dehydration and cyclization of a urea intermediate, followed by regioselective bromination to yield a 1H-imidazo[1,2-a]imidazol-2-one core. Subsequent Br/Mg exchange, reaction with SO2, and oxidation furnishes a sulfonyl chloride. The final step involves the coupling of this intermediate with L-alaninamide in the presence of K2CO3 in an aqueous DMF/THF solvent system. This process has been successfully scaled to metric ton production.

LFA-1/ICAM-1 Binding Assay

The affinity of this compound for LFA-1 can be determined using a cell-free binding assay, such as surface plasmon resonance (SPR) or a fluorescence polarization assay. A general protocol for a competitive binding assay is outlined below.

Protocol Outline:

-

Immobilization: Recombinant human LFA-1 is immobilized on a suitable sensor chip or microplate.

-

Ligand Binding: A fluorescently labeled or biotinylated ICAM-1 fragment is introduced at a concentration near its KD for LFA-1.

-

Competition: Increasing concentrations of this compound are added to compete with the labeled ICAM-1 for binding to LFA-1.

-

Detection: The displacement of the labeled ICAM-1 is measured, and the data are fitted to a suitable binding model to determine the IC50, which can then be converted to a Ki or KD value.

IL-2 Production Inhibition Assay

This cell-based assay quantifies the functional consequence of LFA-1 inhibition by this compound.

Protocol Outline:

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: PBMCs are stimulated with a T-cell activator, such as Staphylococcal enterotoxin B (SEB), in the presence of varying concentrations of this compound.[1]

-

Incubation: The cells are incubated for a period sufficient to allow for IL-2 production (typically 24-48 hours).

-

Quantification: The concentration of IL-2 in the cell culture supernatant is measured using a commercially available ELISA kit.

-

Analysis: The IC50 value for IL-2 production inhibition is calculated from the dose-response curve.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo model assesses the efficacy of this compound in a T-cell-mediated inflammatory response.

Protocol Outline:

-

Animal Model: Severe combined immunodeficient (SCID) mice are used as hosts.

-

Cell Transfer: Human PBMCs are injected into the footpad of the SCID mice.[1]

-

Antigen Challenge: The mice are challenged in the same footpad with a specific antigen to which the human donor has been previously sensitized, such as tetanus toxoid (TT).[1]

-

Treatment: this compound is administered orally at various doses.

-

Measurement: The degree of footpad swelling is measured at a specified time point after the antigen challenge (e.g., 24 hours) as an indicator of the DTH response.

-

Analysis: The dose-dependent inhibition of footpad swelling by this compound is evaluated.

Selectivity Profile

This compound exhibits a high degree of selectivity for LFA-1 over other related integrins and a broad panel of other molecular targets.

-

Integrin Selectivity: this compound shows over 1000-fold selectivity against the closely related β2-integrin Mac-1 and β1-integrin function.[1]

-

Off-Target Screening: In a screen against 47 targets in the Eurofins Safety Panel 44™, this compound showed greater than 50% inhibition for only 4 targets at a concentration of 10 µM.[1] In a broader screen against 315 GPCRs, no significant inhibition was observed at 10 µM.[1]

DMPK and Toxicology

While detailed pharmacokinetic (DMPK) and toxicology data for this compound are not publicly available, it is described as having an "attractive DMPK profile" suitable for in vivo studies.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, excretion, and safety profile for any potential therapeutic development.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction. Its well-characterized in vitro and in vivo activity, coupled with the availability of a negative control, makes it an invaluable tool for researchers investigating the role of LFA-1 in health and disease. This technical guide provides the foundational information and experimental context necessary for the effective utilization of this compound in preclinical research settings. Researchers are encouraged to consult the primary literature for further details on the synthesis and application of this and related compounds.

References

Structure-Activity Relationship of BI-1950: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of BI-1950, a potent and selective antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1). The information compiled herein is intended to support research and drug development efforts targeting the LFA-1/ICAM-1 interaction, a key pathway in immune response and inflammation.

Core Compound Profile: this compound

This compound is a small molecule inhibitor that effectively blocks the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical step in the activation and trafficking of T-lymphocytes, playing a central role in various inflammatory and autoimmune diseases.

Mechanism of Action

This compound acts as a direct antagonist at the LFA-1 receptor, preventing its binding to ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits downstream signaling events essential for T-cell activation, proliferation, and cytokine production, notably the release of Interleukin-2 (IL-2).[1]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo activity metrics for this compound.

| Parameter | Value | Assay System |

| KD (LFA-1 binding) | 9 nM | Binding Assay |

| IC50 (IL-2 Production) | 3 nM | SEB-stimulated human PBMCs |

| IC50 (IL-2 Production) | 120 nM | SEB-stimulated human whole blood |

| In Vivo Efficacy | Full efficacy at 3 mg/kg (p.o.) | Delayed-Type Hypersensitivity (DTH) mouse model |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

A close structural analog, BI-9446, serves as a negative control, exhibiting significantly weaker affinity for LFA-1 (>1 µM).[1]

Structure-Activity Relationship (SAR) Insights

Detailed structure-activity relationship studies for this compound and its analogs are primarily documented in the publication: "Potent, Orally Active Antagonists of the Interaction between Lymphocyte Function-Associated Antigen 1 and Intercellular Adhesion Molecule 1" in the Journal of Medicinal Chemistry, 2004, volume 47, issue 21, on pages 5356-5368. While the full text of this article containing specific analog data could not be accessed for this guide, the available information points to a diarylsulfide cyclopropylamide scaffold as a key pharmacophore for potent LFA-1 antagonism.[2]

General SAR trends for this class of LFA-1 antagonists often involve modifications to the aryl rings and the cyclopropylamide moiety to optimize potency, selectivity, and pharmacokinetic properties. The referenced publication likely contains a comprehensive table detailing these modifications and their impact on biological activity. An X-ray co-crystal structure of a structurally related compound (17d from the aforementioned publication) with the LFA-1 I-domain provides a structural basis for understanding these relationships.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LFA-1/ICAM-1 Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of LFA-1 to ICAM-1.

Methodology:

-

Protein Immobilization: Recombinant human ICAM-1 is coated onto the wells of a microtiter plate.

-

LFA-1 and Inhibitor Incubation: Purified LFA-1 protein is pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Binding Reaction: The LFA-1/inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for binding.

-

Detection: Unbound LFA-1 is washed away. The amount of bound LFA-1 is quantified using a labeled antibody specific for LFA-1, followed by a colorimetric or fluorescent readout.

-

Data Analysis: The concentration of the test compound that inhibits 50% of LFA-1 binding (IC50) is calculated.

SEB-Stimulated IL-2 Production Assay in Human PBMCs and Whole Blood

This cellular assay measures the functional consequence of LFA-1 inhibition on T-cell activation.

Methodology:

-

Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors, or fresh human whole blood is used.

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of the test compound.

-

Stimulation: T-cell activation is induced by the superantigen Staphylococcal Enterotoxin B (SEB).

-

Incubation: The cell cultures are incubated for a period sufficient to allow for IL-2 production (typically 24-48 hours).

-

IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of IL-2 production, is determined.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo model assesses the efficacy of the compound in a T-cell-mediated inflammatory response. A humanized SCID (Severe Combined Immunodeficiency) mouse model is often employed to evaluate compounds with high species selectivity for human LFA-1, such as this compound.[1]

Methodology:

-

Humanization of SCID Mice: SCID mice, which lack functional B and T lymphocytes, are engrafted with human PBMCs.[3] This allows for the study of a human immune response in a small animal model.

-

Sensitization: The humanized mice are sensitized with a specific antigen, such as tetanus toxoid (TT), typically administered via subcutaneous injection.

-

Compound Administration: The test compound (this compound) is administered orally (p.o.) at various doses.

-

Elicitation of DTH Response: After a set period, the mice are challenged by injecting the same antigen (TT) into a hind footpad.

-

Measurement of Inflammation: The DTH response is quantified by measuring the swelling of the footpad at specific time points after the challenge (e.g., 24 and 48 hours) using a caliper.

-

Data Analysis: The dose-dependent inhibition of footpad swelling by the test compound is evaluated to determine its in vivo efficacy.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its evaluation.

Caption: LFA-1/ICAM-1 signaling in T-cell activation and its inhibition by this compound.

References

BI-1950 as a Probe for LFA-1 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BI-1950, a potent and selective small-molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). It serves as a valuable tool for researchers investigating LFA-1 signaling pathways and for professionals in the field of drug development targeting immune-mediated diseases.

Introduction to LFA-1 and the Role of this compound

Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, is a key player in the immune system. It is expressed on the surface of all leukocytes and mediates essential cell-cell interactions, including the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells. This interaction is primarily facilitated by the binding of LFA-1 to its ligands, the Intercellular Adhesion Molecules (ICAMs), with ICAM-1 being the most prominent.

The LFA-1-ICAM-1 interaction is not merely an adhesive tether; it also triggers bidirectional signaling cascades, known as "inside-out" and "outside-in" signaling, which are crucial for T-cell activation, proliferation, and cytokine production. Dysregulation of LFA-1 mediated adhesion and signaling is implicated in a variety of autoimmune and inflammatory diseases.

This compound is a potent and selective chemical probe that acts as an antagonist of LFA-1.[1] It functions by binding to the I-domain of the αL subunit, thereby preventing the interaction between LFA-1 and ICAM-1.[1] This targeted inhibition makes this compound an excellent tool for dissecting the intricacies of LFA-1 signaling and for evaluating the therapeutic potential of LFA-1 antagonism.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

Table 1: Binding Affinity and In Vitro Potency of this compound

| Parameter | Value | Cell Type/System | Reference |

| Kd (LFA-1) | 9 nM | [1] | |

| IC50 (IL-2 Production) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| IC50 (IL-2 Production) | 120 nM | Human Whole Blood | [1] |

Table 2: Selectivity Profile of this compound

| Target | Selectivity | Assay | Reference |

| Mac-1 (αMβ2) | >1000-fold | [2] | |

| β1-integrins | >1000-fold | [2] | |

| Mouse LFA-1 | >250-fold (less active on mouse) | IL-2 production in mouse splenocytes |

LFA-1 Signaling Pathways

LFA-1 signaling is a complex process that can be broadly categorized into two interconnected pathways: inside-out and outside-in signaling. This compound, by blocking the LFA-1/ICAM-1 interaction, effectively inhibits the initiation of outside-in signaling and the downstream consequences of this pathway.

Inside-Out Signaling: Priming LFA-1 for Adhesion

Inside-out signaling refers to intracellular signals that lead to a conformational change in the extracellular domain of LFA-1, increasing its affinity for ICAMs. This process is initiated by T-cell receptor (TCR) or chemokine receptor activation.

Outside-In Signaling: Transducing Signals upon Ligand Binding

Once LFA-1 binds to ICAM-1, it initiates "outside-in" signaling, a cascade of intracellular events that are critical for a robust T-cell response. This pathway involves the activation of various downstream kinases and transcription factors, leading to changes in gene expression, cell proliferation, and cytokine secretion. This compound directly blocks the initiation of this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to probe LFA-1 signaling using this compound.

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a surface coated with ICAM-1 and the inhibitory effect of this compound on this process.

Materials:

-

Human T-cells (e.g., Jurkat cells or primary human T-cells)

-

Recombinant human ICAM-1/Fc chimera

-

96-well tissue culture plates (high-binding)

-

This compound

-

Negative control compound (e.g., BI-9446)

-

Assay buffer (e.g., RPMI 1640 or HEPES-buffered saline)

-

Bovine Serum Albumin (BSA)

-

Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)

-

Plate reader (fluorescence or luminescence)

Protocol:

-

Plate Coating:

-

Dilute recombinant human ICAM-1/Fc to a final concentration of 0.5 µ g/well in Phosphate-Buffered Saline (PBS).

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

The next day, wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Treatment:

-

Label T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions, if using a fluorescence-based readout.

-

Resuspend the cells in assay buffer at a concentration of 2 x 106 cells/mL.

-

Prepare serial dilutions of this compound and the negative control compound in assay buffer.

-

In a separate plate, pre-incubate the cells with the compounds for 30 minutes at 37°C.

-

-

Adhesion:

-

Add 100 µL of the cell suspension (containing 2 x 105 cells) to each ICAM-1 coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantify the number of adherent cells using a plate reader. For fluorescently labeled cells, measure the fluorescence intensity. For unlabeled cells, a viability assay like CellTiter-Glo® can be used to measure ATP content, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of adherent cells for each condition relative to a control with no inhibitor.

-

Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.

-

References

The Biological Effects of BI-1950: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological effects, mechanism of action, and experimental profile of BI-1950, a potent and selective chemical probe for the lymphocyte function-associated antigen-1 (LFA-1). All data is compiled from publicly available scientific literature and resources.

Core Mechanism of Action

This compound is a small molecule inhibitor of the integrin LFA-1.[1][2] LFA-1, a heterodimer composed of the alpha-L (ITGAL, CD11a) and beta-2 (ITGB2, CD18) subunits, is a key receptor on the surface of lymphocytes.[3] It mediates immune cell adhesion and co-stimulatory signaling through its interaction with its primary ligand, the Intercellular Adhesion Molecule 1 (ICAM-1), which is expressed on antigen-presenting cells (APCs) and endothelial cells.[1][3]

This compound selectively binds to the I-domain of the ITGAL subunit, sterically preventing the LFA-1/ICAM-1 interaction.[3] This disruption of cellular adhesion directly inhibits downstream signaling pathways essential for T-cell activation, cytokine production, and proliferation.[1][4]

References

Target Validation of BI-1950: A Potent LFA-1 Inhibitor in Immune Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the target validation for BI-1950, a potent and selective small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is a critical integrin receptor on lymphocytes, essential for immune cell adhesion, trafficking, and immunological synapse formation. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates immune cell responses. This guide details the pharmacological profile of this compound, presents its activity in key immune assays, outlines detailed experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to LFA-1 as a Therapeutic Target

The integrin LFA-1 (also known as αLβ2 or CD11a/CD18) is a receptor expressed on the surface of most leukocytes, including T-cells and B-cells[1]. Its interaction with ICAM-1, which is expressed on antigen-presenting cells (APCs) and endothelial cells, is a cornerstone of the adaptive immune response. This LFA-1/ICAM-1 axis facilitates the adhesion of lymphocytes to other cells, enabling immune cell trafficking to sites of inflammation and the formation of the immunological synapse, which is crucial for T-cell activation and effector function. Dysregulation of this interaction is implicated in various autoimmune and inflammatory diseases, making LFA-1 an attractive target for therapeutic intervention. This compound is a small molecule antagonist designed to allosterically inhibit this protein-protein interaction.

Pharmacological Profile of this compound

This compound is characterized as a highly potent and selective inhibitor of the LFA-1/ICAM-1 interaction. Its mechanism of action results in the downstream inhibition of T-cell activation and cytokine production. For comparative studies, a structurally similar but significantly less active compound, BI-9446, is available as a negative control[1].

Quantitative Potency and Selectivity

The following tables summarize the key quantitative data validating the potency and selectivity of this compound.

| Assay Type | Target | Parameter | Value | Reference |

| Binding Assay | Human LFA-1 | KD | 9 nM | [1] |

| Cell-based Assay | Human PBMCs | IC50 | 3 nM | [1] |

| Human Whole Blood Assay | IL-2 Production | IC50 | 120 nM | [1] |

| Table 1: In Vitro Potency of this compound |

| Compound | Target | Parameter | Value | Selectivity Fold (vs. This compound) | Reference |

| This compound | Human LFA-1 | IC50 | 3 nM | - | [1] |

| BI-9446 | Human LFA-1 | Affinity | > 1 µM | > 333x | [1] |

| This compound | Mouse LFA-1 | IC50 | > 750 nM | > 250x (vs. Human) | [1] |

| This compound | Mac-1 (β2) | - | > 1000-fold | > 1000x | [1] |

| This compound | β1-integrins | - | > 1000-fold | > 1000x | [1] |

| Table 2: Selectivity Profile of this compound |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the LFA-1 receptor. By binding to LFA-1, it prevents the conformational changes necessary for high-affinity binding to ICAM-1. This disruption of the LFA-1/ICAM-1 interaction directly inhibits T-cell adhesion and the formation of a stable immunological synapse with an APC. Consequently, downstream T-cell receptor (TCR) signaling is attenuated, leading to reduced T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2), a key cytokine for T-cell propagation[1].

Figure 1: this compound Mechanism of Action on the T-Cell/APC Synapse.

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the core assays used to characterize this compound.

LFA-1/ICAM-1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to disrupt the interaction between LFA-1 and ICAM-1.

-

Reagents: Recombinant human LFA-1 protein, recombinant human ICAM-1-Fc fusion protein, anti-Fc antibody conjugated to a FRET donor (e.g., Eu3+ cryptate), and an anti-LFA-1 antibody conjugated to a FRET acceptor (e.g., XL665).

-

Procedure:

-

Add assay buffer, ICAM-1-Fc, and varying concentrations of this compound to a low-volume 384-well plate.

-

Add recombinant LFA-1 protein to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Add the HTRF detection antibody mix (donor and acceptor).

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated. Data are normalized to positive (no inhibitor) and negative (no LFA-1) controls. IC50 curves are generated using a four-parameter logistic fit.

IL-2 Production Assay in Human PBMCs

This cell-based assay measures the functional consequence of LFA-1 inhibition on T-cell activation.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

-

Procedure:

-

Plate PBMCs at a density of 2 x 105 cells/well in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control and pre-incubate for 30 minutes.

-

Stimulate the cells with Staphylococcal enterotoxin B (SEB) at a final concentration of 100 ng/mL.

-

Incubate plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the supernatant and measure IL-2 concentration using a standard ELISA or a bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis: Generate a standard curve for IL-2. Calculate the IL-2 concentration in each sample. Plot the percentage of inhibition relative to the vehicle control against the log concentration of this compound to determine the IC50 value.

Figure 2: Experimental Workflow for the IL-2 Production Assay.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

Due to the high selectivity of this compound for human LFA-1 over its mouse ortholog (>250-fold), a specialized trans vivo DTH model using SCID (Severe Combined Immunodeficiency) mice is required[1].

-

Model System: SCID mice, which lack functional T and B cells, are used as recipients for human PBMCs.

-

Procedure:

-

Sensitization: Inject human PBMCs from a tetanus toxoid (TT) positive donor into the footpad of SCID mice.

-

Treatment: Administer this compound orally (p.o.) at desired doses (e.g., 3 mg/kg) or vehicle control at specified time points relative to antigen challenge.

-

Challenge: After a set period, challenge the mice by injecting TT antigen into the same footpad to elicit a DTH response.

-

Measurement: Measure the degree of footpad swelling using calipers at various time points (e.g., 24 and 48 hours) post-challenge.

-

-

Data Analysis: The change in footpad thickness is calculated as the primary endpoint. The percentage of inhibition of swelling in this compound-treated groups is determined relative to the vehicle-treated group. A dose of 3 mg/kg showed full efficacy in this model[1].

Conclusion

The collective data provides robust validation for this compound as a potent and highly selective inhibitor of human LFA-1. Its ability to disrupt the LFA-1/ICAM-1 interaction is confirmed through biochemical assays (KD 9 nM). This mechanism translates directly to a functional cellular outcome, as demonstrated by the potent inhibition of IL-2 production in human PBMCs (IC50 3 nM) and whole blood[1]. Furthermore, the compound demonstrates significant in vivo efficacy in a humanized mouse model of T-cell-mediated inflammation, confirming its potential as a therapeutic agent for immune-related disorders. The availability of a matched negative control, BI-9446, provides a critical tool for elucidating on-target versus off-target effects in future mechanistic studies.

References

BI-1950: A Technical Guide to its Impact on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1950 is a potent and selective small-molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in T-cell adhesion, activation, and trafficking. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates T-cell responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, requiring a complex interplay of signaling events initiated by the T-cell receptor (TCR) and co-stimulatory molecules. LFA-1 plays a crucial role in this process by mediating the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells, thereby facilitating the formation of the immunological synapse and subsequent T-cell activation and effector functions. The dysregulation of LFA-1-mediated adhesion is implicated in various autoimmune and inflammatory diseases.

This compound, developed by Boehringer Ingelheim, is a high-affinity antagonist of LFA-1. It allosterically binds to the I-domain of LFA-1, preventing the conformational changes necessary for ICAM-1 binding. This inhibitory action leads to a downstream reduction in T-cell activation, highlighted by the suppression of interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and differentiation.

Mechanism of Action

This compound functions as an allosteric inhibitor of LFA-1. The interaction between LFA-1 on T-cells and ICAM-1 on APCs or endothelial cells is a critical step in the immunological synapse formation, which is essential for full T-cell activation. This compound binds to a site on the I-domain of the αL subunit of LFA-1, distinct from the ICAM-1 binding site. This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its interaction with ICAM-1. The downstream consequence of this inhibition is the suppression of T-cell activation signals, leading to reduced cytokine production, such as IL-2.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| LFA-1/ICAM-1 Binding KD | 9 nM | Dissociation constant for the binding of this compound to LFA-1, indicating high affinity. |

| IL-2 Production IC50 (Human PBMCs) | 3 nM | Concentration of this compound required to inhibit 50% of IL-2 production in isolated human peripheral blood mononuclear cells stimulated with Staphylococcal enterotoxin B (SEB). |

| IL-2 Production IC50 (Human Whole Blood) | 120 nM | Concentration of this compound required to inhibit 50% of IL-2 production in human whole blood stimulated with SEB. |

Table 2: In Vivo Efficacy of a Structurally Related LFA-1 Antagonist ("Compound I")

| Model | Endpoint | Efficacy |

| Humanized Mouse Model of Delayed-Type Hypersensitivity | Inhibition of footpad swelling | ED50 ≈ 1 mg/kg, p.o. |

Note: The in vivo data is for a compound structurally related to this compound, as described in Panzenbeck et al., 2006.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LFA-1/ICAM-1 Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of this compound to LFA-1.

References

BI-1950: A Potent and Selective LFA-1 Inhibitor for Immunomodulation

An In-depth Technical Guide on the Preclinical Profile of BI-1950

This document provides a comprehensive overview of the preclinical data available for this compound, a potent and selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the LFA-1/ICAM-1 interaction.

Introduction to this compound

This compound is a small molecule inhibitor targeting Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin receptor on lymphocytes.[1] LFA-1, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), are key players in immune cell function.[1] The interaction between LFA-1 and ICAM-1 is crucial for T-cell activation, adhesion, and migration to sites of inflammation. By blocking this interaction, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Mechanism of Action and Signaling Pathway

This compound functions by directly preventing the binding of ICAM-1 to LFA-1. This disruption of the LFA-1/ICAM-1 axis subsequently inhibits downstream signaling events, most notably the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation.[1]

Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

In Vitro Studies

This compound demonstrates high potency and selectivity in in vitro assays.[1]

| Parameter | Assay | Value |

| Binding Affinity | LFA-1/ICAM-1 Binding | KD = 9 nM |

| Functional Potency | IL-2 Production Inhibition (Human PBMCs) | IC50 = 3 nM |

| IL-2 Production Inhibition (Human Whole Blood) | IC50 = 120 nM | |

| Selectivity | vs. Mac-1 and β1-integrin | >1000-fold |

| Human vs. Mouse LFA-1 | >250-fold | |

| Negative Control | BI-9446 Affinity for LFA-1 | > 1µM |

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a delayed-type hypersensitivity (DTH) mouse model.[1]

| Parameter | Model | Result |

| Efficacy | Delayed-Type Hypersensitivity (DTH) in SCID mice | Full efficacy at 3 mg/kg (oral dose) |

| Effect | Dose-dependent inhibition of footpad swelling | - |

Detailed Experimental Protocols

LFA-1/ICAM-1 Binding Assay (Flow Cytometry-Based)

This protocol is a representative method for assessing the binding of LFA-1 to ICAM-1.

Objective: To quantify the inhibition of LFA-1 and ICAM-1 binding by this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human ICAM-1-Fc chimera

-

APC-conjugated anti-human Fcγ specific antibody

-

This compound and vehicle control

-

Assay Buffer: PBS with 0.5% BSA, 0.5mM MgCl₂, and 0.9mM CaCl₂

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Compound Incubation: Pre-incubate PBMCs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

ICAM-1-Fc Complex Formation: Prepare ICAM-1-Fc complexes by mixing the ICAM-1-Fc chimera with the APC-conjugated anti-human Fcγ antibody and incubating on ice for 30 minutes.

-

Binding Reaction: Add the ICAM-1-Fc complexes to the pre-incubated PBMCs and incubate for 1 hour on ice.

-

Washing: Wash the cells twice with cold Assay Buffer to remove unbound complexes.

-

Data Acquisition: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer, gating on the lymphocyte population.

-

Analysis: Determine the median fluorescence intensity (MFI) of the APC signal for each concentration of this compound. Calculate the KD value by fitting the data to a suitable binding curve.

IL-2 Production Inhibition Assay

This protocol describes a method to measure the effect of this compound on T-cell activation.

Objective: To determine the IC50 of this compound for the inhibition of IL-2 production in human PBMCs and whole blood.

Materials:

-

Human PBMCs or fresh human whole blood

-

Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads

-

This compound and vehicle control

-

RPMI-1640 medium supplemented with 10% FBS

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating:

-

For PBMCs: Plate 2 x 10⁵ cells per well in a 96-well plate.

-

For whole blood: Dilute blood 1:10 in RPMI-1640 medium and add to a 96-well plate.

-

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add a stimulating agent (e.g., SEB at 1 µg/mL) to each well to induce T-cell activation and IL-2 production.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Analysis: Plot the IL-2 concentration against the this compound concentration and determine the IC50 value using a four-parameter logistic curve fit.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This trans vivo model assesses the in vivo efficacy of this compound on a human T-cell mediated immune response.[1]

Objective: To evaluate the dose-dependent effect of orally administered this compound on inhibiting footpad swelling in a DTH model.

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

Human PBMCs from a tetanus toxoid (TT) sensitized donor

-

Tetanus toxoid (TT) antigen

-

This compound formulated for oral administration

-

Calipers for measuring footpad thickness

Caption: Experimental workflow for the delayed-type hypersensitivity (DTH) mouse model.

Procedure:

-

Reconstitution: Inject human PBMCs from a TT-sensitized donor into the footpad of SCID mice.

-

Treatment: After allowing for PBMC engraftment, administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should be included.

-

Challenge: A defined period after drug administration, challenge the mice by injecting tetanus toxoid into the same footpad where the PBMCs were injected.

-

Measurement: Measure the thickness of the footpad using calipers at baseline (before challenge) and at regular intervals (e.g., 24 and 48 hours) post-challenge.

-

Analysis: Calculate the change in footpad thickness for each treatment group. Compare the swelling in the this compound treated groups to the vehicle control group to determine the percentage of inhibition.

Pharmacokinetics and Safety Profile

This compound exhibits an attractive drug metabolism and pharmacokinetic (DMPK) profile.[1]

In Vitro ADME/Tox

| Parameter | Assay | Value |

| Permeability | Caco-2 (A to B) | 13 x 10⁻⁶ cm/s |

| Efflux | Caco-2 Efflux Ratio | 2 |

| Metabolic Stability | Human Liver Microsomes | 13% QH |

| Mouse Liver Microsomes | 12% QH | |

| Rat Liver Microsomes | 6% QH | |

| Cardiotoxicity | hERG | 6.7% inhibition @ 1 µM |

In Vivo DMPK

| Parameter | Mouse | Rat |

| Clearance (% QH) | 5 | 1.1 |

| Volume of Distribution (Vss) [L/kg] | 1.3 | 2.7 |

| Mean Residence Time (i.v.) [h] | 7.2 | 6.5 |

| Oral Bioavailability (F) [%] | 154 | 21 |

| i.v. dose: 1 mg/kg; p.o. dose: 10 mg/kg |

Conclusion

The preliminary studies on this compound reveal a potent and selective LFA-1 inhibitor with a promising preclinical profile. Its strong in vitro activity translates to in vivo efficacy in a relevant disease model. The favorable DMPK properties further support its potential as a therapeutic agent for immune-mediated disorders. Further investigation into the clinical utility of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for BI-1950 in In Vitro Lymphocyte Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte adhesion to endothelial cells and antigen-presenting cells is a critical process in the immune response, mediating immune surveillance, inflammation, and T-cell activation. This process is primarily mediated by the interaction of integrins on the lymphocyte surface with their ligands on target cells. A key integrin involved in this process is the Lymphocyte Function-Associated Antigen-1 (LFA-1), which binds to Intercellular Adhesion Molecule-1 (ICAM-1). The LFA-1/ICAM-1 interaction is crucial for the firm adhesion of lymphocytes, facilitating their extravasation from blood vessels into tissues and the formation of the immunological synapse.

BI-1950 is a highly potent and selective small molecule inhibitor of LFA-1.[1][2] It acts by directly binding to LFA-1 and preventing its interaction with ICAM-1.[1] This inhibitory action makes this compound a valuable tool for studying the role of the LFA-1/ICAM-1 axis in various immunological processes and a potential therapeutic agent for autoimmune and inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound to study in vitro lymphocyte adhesion, including static and shear-flow based assays.

This compound: Mechanism of Action

This compound is an antagonist of LFA-1, an integrin receptor expressed on the surface of lymphocytes and other leukocytes.[1][3] LFA-1 plays a pivotal role in cell-cell interactions by binding to its primary ligand, ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[3] The binding of LFA-1 to ICAM-1 is a critical step in the firm adhesion of lymphocytes to the vascular endothelium, a prerequisite for their migration into tissues.[1]

This compound exerts its inhibitory effect by binding to LFA-1 and inducing a conformational change that locks the integrin in a low-affinity state, thereby preventing its binding to ICAM-1.[1] This disruption of the LFA-1/ICAM-1 interaction effectively blocks lymphocyte adhesion and subsequent immune responses, such as the production of interleukin-2 (IL-2).[1]

Figure 1: Mechanism of this compound inhibition of LFA-1/ICAM-1 mediated adhesion.

Quantitative Data for this compound

The potency of this compound has been characterized in various in vitro assays. A summary of its key quantitative data is presented below. For comparative studies, a structurally related but much less potent compound, BI-9446, can be used as a negative control.[1]

| Parameter | This compound | BI-9446 (Negative Control) | Reference |

| Inhibition of LFA-1 binding to ICAM-1 (KD) | 9 nM | >1000 nM | [1] |

| Inhibition of SEB-induced IL-2 production in human PBMC (IC50) | 3 nM | >1000 nM | [1] |

| Inhibition of SEB-induced IL-2 production in human whole blood (IC50) | 120 nM | Not Available | [1] |

SEB: Staphylococcal enterotoxin B

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the effect of this compound on lymphocyte adhesion.

Static Lymphocyte Adhesion Assay

This assay measures the ability of lymphocytes to adhere to a monolayer of endothelial cells or to purified ICAM-1 under static conditions.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T lymphocytes

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

-

Recombinant human ICAM-1

-

This compound and BI-9446 (negative control)

-

Cell culture medium (e.g., RPMI 1640, DMEM)

-

Fetal bovine serum (FBS)

-

Bovine serum albumin (BSA)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Protocol:

A. Endothelial Cell Monolayer Preparation (Option 1):

-

Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

-

Activate the HUVEC monolayer by treating with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to upregulate ICAM-1 expression.

-

Wash the monolayer gently with pre-warmed PBS to remove any residual stimulus.

B. ICAM-1 Coating (Option 2):

-

Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

C. Lymphocyte Preparation and Treatment:

-

Isolate PBMCs or T lymphocytes from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

-

Resuspend the cells in serum-free medium and label with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Resuspend the labeled lymphocytes in complete medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the lymphocytes with varying concentrations of this compound or BI-9446 (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

D. Adhesion Assay:

-

Add the pre-treated lymphocyte suspension to the prepared 96-well plate (containing either the endothelial monolayer or ICAM-1 coating).

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for adhesion.

-

Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added.

Figure 2: Workflow for the static lymphocyte adhesion assay.

Lymphocyte Adhesion Assay under Shear Flow

This assay mimics the physiological conditions of blood flow and is used to study the effect of this compound on lymphocyte adhesion under shear stress.

Materials:

-

Same as for the static adhesion assay

-

Flow chamber system (e.g., parallel plate flow chamber)

-

Syringe pump

-

Inverted microscope with a camera

Protocol:

A. Preparation of the Flow Chamber:

-

Coat the bottom surface of the flow chamber with recombinant human ICAM-1 or grow a confluent monolayer of HUVECs as described for the static assay.

-

Assemble the flow chamber according to the manufacturer's instructions.

B. Lymphocyte Preparation and Treatment:

-

Prepare and label lymphocytes as described for the static assay.

-

Pre-treat the lymphocytes with varying concentrations of this compound, BI-9446, or vehicle control.

C. Adhesion under Flow:

-

Mount the assembled flow chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the treated lymphocyte suspension at a defined physiological shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.

-

Record images or videos of multiple fields of view for a set period (e.g., 5-10 minutes) to observe lymphocyte rolling and firm adhesion.

-

Quantify the number of rolling and firmly adherent cells per unit area from the recorded images/videos.

Figure 3: Workflow for the lymphocyte adhesion assay under shear flow.

Data Analysis and Interpretation

The results from these assays will demonstrate the dose-dependent inhibitory effect of this compound on lymphocyte adhesion. By comparing the effects of this compound with the negative control (BI-9446) and the vehicle control, the specificity of the LFA-1 inhibition can be confirmed. The IC50 value for the inhibition of adhesion can be calculated by plotting the percentage of adhesion against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

These protocols provide a robust framework for investigating the role of the LFA-1/ICAM-1 interaction in lymphocyte adhesion and for characterizing the inhibitory potential of compounds like this compound.

References

Application Notes and Protocols for BI-1950 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1950 is a highly potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor crucial for immune cell adhesion and signaling. By preventing the interaction between LFA-1 and its primary ligand, intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates immune responses.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on lymphocyte function and to explore its potential as a therapeutic agent in oncology.

Mechanism of Action

LFA-1, a heterodimer of CD11a and CD18 subunits, is predominantly expressed on the surface of leukocytes. Upon activation through inside-out signaling, LFA-1 undergoes a conformational change, increasing its affinity for ICAMs. The binding of LFA-1 to ICAM-1 is a critical step in various immunological processes, including:

-

T-cell activation and proliferation: LFA-1 facilitates the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs).

-

Leukocyte adhesion and migration: LFA-1 mediates the firm adhesion of leukocytes to the endothelium, a prerequisite for their extravasation into tissues.

-

Cytotoxic T-lymphocyte (CTL) and Natural Killer (NK) cell-mediated cytotoxicity: LFA-1 stabilizes the interaction between cytotoxic cells and their targets.

This compound is an allosteric inhibitor of LFA-1, meaning it binds to a site distinct from the ICAM-1 binding site, inducing a conformational change that locks LFA-1 in its inactive, low-affinity state. This prevents its interaction with ICAM-1 and subsequently inhibits downstream signaling pathways.

Quantitative Data Summary

| Cell Type | Assay | IC50 Value | Reference |

| Human PBMCs | IL-2 Production | 3 nM | [1] |

| Human Whole Blood | IL-2 Production | 120 nM | [1] |

Note: The significant difference in IC50 values between isolated PBMCs and whole blood is likely due to protein binding in the plasma. This should be a consideration when designing in vitro experiments with high serum concentrations.

Recommended Cell Lines for this compound Studies

This compound is most effective on cells expressing LFA-1. Therefore, its application is particularly relevant for:

-

Hematopoietic Cell Lines:

-

T-cell leukemia/lymphoma: Jurkat, MOLT-4

-

B-cell leukemia/lymphoma: Raji, Daudi

-

Myeloid leukemia: U937, HL-60

-

-

Metastatic Cancer Cell Lines: Some solid tumors, particularly in a metastatic context, have been reported to express LFA-1, which may contribute to their dissemination.

Researchers should verify LFA-1 (CD11a/CD18) expression on their cell line of interest using flow cytometry or western blotting before initiating experiments with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Determination of IC50 for Inhibition of Cell Proliferation (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the proliferation of a chosen cell line by 50%.

Materials:

-

LFA-1 expressing cancer cell line (e.g., Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells in the exponential growth phase.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue.

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of LFA-1 expressing cells to a surface coated with ICAM-1.

Materials:

-

LFA-1 expressing cell line (e.g., Jurkat)

-

Recombinant human ICAM-1

-

96-well high-binding microplate

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant human ICAM-1 in PBS to a concentration of 5 µg/mL.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well high-binding plate.

-

Incubate the plate overnight at 4°C.

-

The next day, wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of assay buffer to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS just before use.

-

-

Cell Labeling and Treatment:

-

Harvest cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.

-

Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.

-

Prepare dilutions of this compound in assay buffer.

-

In a separate plate, mix 50 µL of the cell suspension with 50 µL of the this compound dilutions and incubate for 30 minutes at room temperature.

-

-

Adhesion:

-

Add 100 µL of the cell/compound mixture to each ICAM-1 coated well.

-

Incubate for 30-60 minutes at 37°C.

-

Carefully wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Read the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration relative to the vehicle control.

-

Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.

-

Protocol 3: Inhibition of IL-2 Production in Activated T-cells

This protocol assesses the effect of this compound on the production of the cytokine IL-2 by activated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Complete RPMI-1640 medium

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation

-

This compound (stock solution in DMSO)

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Stimulation and Treatment:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs or Jurkat cells in complete medium at 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound dilutions to the appropriate wells.

-

Add 50 µL of the activating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions). Include an unstimulated control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well for IL-2 measurement.

-

-

IL-2 Quantification:

-

Perform the IL-2 ELISA according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the concentration of IL-2 in each sample based on the standard curve.

-

Determine the percentage of inhibition of IL-2 production for each this compound concentration relative to the activated vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Visualizations

LFA-1 Signaling Pathway

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

References

- 1. mdpi.com [mdpi.com]

- 2. LFA-1 and ICAM-1 expression induced during melanoma-endothelial cell co-culture favors the transendothelial migration of melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LFA-1 and ICAM-1 expression induced during melanoma-endothelial cell co-culture favors the transendothelial migration of melanoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-1950 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1950 is a potent and highly selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2] LFA-1 is an integrin receptor expressed on lymphocytes that plays a critical role in immune cell adhesion, trafficking, and activation through its interaction with intercellular adhesion molecule-1 (ICAM-1).[1] By blocking the LFA-1/ICAM-1 interaction, this compound effectively inhibits downstream signaling pathways that lead to T-cell activation and proliferation, and consequently, the inflammatory response. These application notes provide detailed protocols for the in vivo administration of this compound in a humanized mouse model of delayed-type hypersensitivity (DTH), a standard model for assessing cell-mediated immunity.

Mechanism of Action: LFA-1/ICAM-1 Inhibition

The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a cornerstone of the adaptive immune response. This binding, along with T-cell receptor (TCR) engagement with the MHC-antigen complex, forms the immunological synapse, which is crucial for T-cell activation, cytokine production, and proliferation. This compound acts as an antagonist to this interaction, preventing the firm adhesion and co-stimulation necessary for a robust immune response.

Caption: LFA-1/ICAM-1 Signaling Pathway Inhibition by this compound.

In Vivo Efficacy in a Delayed-Type Hypersensitivity (DTH) Mouse Model

Due to this compound's greater than 250-fold selectivity for human LFA-1 over its murine counterpart, a trans vivo DTH model in Severe Combined Immunodeficient (SCID) mice is utilized.[1] This model involves the transfer of human peripheral blood mononuclear cells (PBMCs) to establish a humanized immune environment.

Quantitative Data: Dose-Dependent Inhibition of DTH Response

While specific dose-response data from preclinical studies of this compound are not publicly available, the compound has been shown to inhibit footpad swelling in a dose-dependent manner, with full efficacy observed at an oral dose of 3 mg/kg.[1] The following table represents the expected outcome of such a study.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Increase in Footpad Thickness (mm ± SEM) | % Inhibition |

| Vehicle Control | - | 1.2 ± 0.15 | 0% |

| This compound | 0.3 | 0.9 ± 0.12 | 25% |

| This compound | 1 | 0.5 ± 0.08 | 58% |

| This compound | 3 | 0.2 ± 0.05 | 83% |

| BI-9446 (Negative Control) | 3 | 1.1 ± 0.14 | 8% |

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Human PBMC-Reconstituted SCID Mouse DTH Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a DTH model.

Caption: Experimental workflow for the trans vivo DTH mouse model.

Materials:

-

This compound

-

BI-9446 (negative control)

-

Vehicle for oral gavage (e.g., 0.5% Natrosol)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Severe Combined Immunodeficient (SCID) mice (e.g., NOD/SCID)

-

Tetanus Toxoid (TT) antigen

-

Sterile PBS

-

Calipers for measurement

Procedure:

-

Animal Acclimatization: House SCID mice in a specific pathogen-free environment for at least one week prior to the experiment.

-

PBMC Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with sterile PBS and resuspend at the desired concentration.

-

Sensitization (Day 0):

-

Anesthetize the SCID mice.

-

Inject approximately 2 x 10^7 human PBMCs in 50 µL of sterile PBS into the left hind footpad of each mouse.

-

Immediately after, inject 10 µg of Tetanus Toxoid (TT) in 20 µL of sterile PBS into the same footpad.

-

-

This compound Administration (Days 0, 1, and 2):

-

Prepare fresh formulations of this compound and the negative control BI-9446 in the vehicle each day.

-

Administer the compounds or vehicle control to the respective groups of mice via oral gavage.

-

-

Challenge and Measurement (Day 3):

-

Measure the thickness of both hind footpads using a caliper to establish a baseline.

-

Administer an intradermal challenge of 10 µg of TT in 20 µL of sterile PBS into the right hind footpad.

-

24 hours post-challenge (Day 4), measure the thickness of both hind footpads again. The difference in thickness between the challenged and unchallenged footpad represents the DTH response.

-

Data Analysis: The DTH response is calculated as the change in footpad thickness (in mm) of the antigen-challenged paw minus the change in thickness of the contralateral (un-challenged) paw. The percent inhibition for each treatment group is calculated relative to the vehicle control group.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound in mice are not publicly available, it is described as having an "attractive DMPK profile".[1] A typical pharmacokinetic study in mice following oral administration would aim to determine the parameters listed in the table below.

| Parameter | Description |

| Tmax (h) | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Maximum plasma concentration. |

| t1/2 (h) | Elimination half-life. |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve, representing total drug exposure. |

| F (%) | Oral bioavailability. |

Note: The values in this table are placeholders for parameters that would be determined in a pharmacokinetic study.

Conclusion